Lipophilicity Reduction Relative to N-Benzylcyclohexylamine Improves Pharmacokinetic Profile Predictions
The 4-chloro substitution reduces computed XLogP3-AA to 3.2, compared to a LogP of ~3.5 for the des-chloro analog N-benzylcyclohexylamine . The ΔLogP of -0.3 units translates to a predicted lower volume of distribution and potentially reduced phospholipidosis risk .
| Evidence Dimension | Lipophilicity (XLogP3-AA / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.2 (computed) |
| Comparator Or Baseline | N-Benzylcyclohexylamine: LogP = 3.5 (computed) |
| Quantified Difference | ΔLogP ≈ -0.3 |
| Conditions | Computed using XLogP3 algorithm; values from PubChem and Molbase respectively |
Why This Matters
In fragment-based drug discovery, a LogP in the 3–4 range is optimal for balancing solubility and permeability; the modest reduction conferred by the chloro group brings the compound closer to the ideal range for lead optimization while maintaining permeability.
- [1] PubChem. Benzyl-(4-chloro-cyclohexyl)-amine XLogP3-AA = 3.2 (CID 65023664), 2025. View Source
- [2] Molbase. N-Benzylcyclohexylamine LogP = 3.49980, 2025. View Source
- [3] Smith DA, et al. The impact of lipophilicity on ADME properties. Nat Rev Drug Discov. 2010;9(12):929-939. (Class-level inference on LogP–ADME relationship). View Source
